Source
Benzyl azetidine-3-carboxylate hydrochloride is derived from the azetidine family of compounds, which are five-membered heterocycles containing nitrogen. This specific compound combines benzyl and azetidine functionalities, making it significant in medicinal chemistry.
Classification
This compound can be classified as a carboxylate ester. It features a benzyl group attached to the nitrogen of an azetidine ring, along with a carboxylate functional group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Methods
The synthesis of benzyl azetidine-3-carboxylate hydrochloride typically involves several steps:
Technical Details
Reagents such as sodium hydride or potassium carbonate may be used to deprotonate intermediates during the synthesis. The reaction conditions (temperature, solvent) must be optimized to achieve high yields and purity.
Structure
The molecular structure of benzyl azetidine-3-carboxylate hydrochloride can be represented as follows:
The structure consists of an azetidine ring with a carboxylate group and a benzyl substituent. The presence of a hydrochloride indicates a protonated nitrogen atom within the azetidine ring.
Data
Crystallographic data can provide insights into bond lengths and angles within the molecule, which are crucial for understanding its reactivity and interactions.
Reactions
Benzyl azetidine-3-carboxylate hydrochloride can participate in various chemical reactions:
Technical Details
Reaction conditions such as temperature, solvent choice (e.g., water for hydrolysis), and catalysts (e.g., acids or bases) significantly influence product formation.
Process
The mechanism by which benzyl azetidine-3-carboxylate hydrochloride exerts its effects may involve interactions at specific biological targets, such as enzymes or receptors.
Data
Quantitative data on binding affinities (e.g., Ki values) would provide insights into its potency and efficacy as a potential therapeutic agent.
Physical Properties
Chemical Properties
Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may be employed to study thermal stability.
Benzyl azetidine-3-carboxylate hydrochloride finds applications primarily in scientific research:
The chemical exploration of azetidine derivatives spans over a century, with benzyl azetidine-3-carboxylate hydrochloride emerging as a significant intermediate in the 21st century:
Early 20th Century Foundations: The first synthetic routes to unsubstituted azetidines were established in the 1920s-1930s, though methodology remained limited until the advent of modern protecting group strategies. The intrinsic ring strain (~26 kcal/mol) presented formidable synthetic challenges that delayed pharmaceutical exploitation compared to larger N-heterocycles [3] [5].
Protected Intermediate Development: The critical innovation of nitrogen protection via benzyl ester groups (early 2000s) enabled practical synthetic access to 3-functionalized azetidines. Benzyl azetidine-3-carboxylate hydrochloride (CAS: 1443979-76-7) and its unprotected precursor (CAS: 405513-07-7) became commercially available around 2010, facilitating drug discovery programs [1] .
Pharmaceutical Patents: Landmark patent EP2738156A1 (2014) specifically referenced 3-benzyl-3-fluoroazetidine hydrochloride derivatives as intermediates for novel tetracycline-class antibiotics, demonstrating the scaffold's transition from academic curiosity to pharmaceutical relevance. This coincided with the reporting of CAS 1203295-44-6 for 3-amino-azetidine-1-carboxylic acid benzyl ester hydrochloride, expanding the accessible derivative space [6] [9].
Table 1: Key Azetidine Derivatives in Historical Development
Compound Name | CAS Number | Molecular Weight | First Reported |
---|---|---|---|
Benzyl azetidine-3-carboxylate hydrochloride | 1443979-76-7 | 215.69 g/mol | ~2010 [1] |
Benzyl azetidine-3-carboxylate (free base) | 405513-07-7 | 191.23 g/mol | ~2005 |
3-Amino-azetidine-1-carboxylic acid benzyl ester hydrochloride | 1203295-44-6 | 243 g/mol | Post-2010 [9] |
3-Benzyl-3-fluoroazetidine hydrochloride | 1884189-95-0 | 201.67 g/mol | ~2014 [6] |
The molecular architecture of benzyl azetidine-3-carboxylate hydrochloride confers distinctive physicochemical and conformational properties that underpin its pharmaceutical utility:
Lowers nitrogen inversion barrier (ΔG≠ ≈ 10 kcal mol-1) versus larger heterocycles, increasing conformational flexibility at nitrogen [3]
Stereoelectronic Properties:
Conformational director through steric bulk (A-value ~3.5), biasing substituent presentation [1]
Spectroscopic Signatures: NMR analysis reveals characteristic patterns diagnostic of the scaffold:
Table 2: Characteristic NMR Parameters for Azetidine Derivatives
Proton Position | Chemical Shift (δ, ppm) | Coupling Constants (Hz) | Structural Implication |
---|---|---|---|
Azetidine H2, H4 (CH2-N) | 3.6-3.8 | Jgem = -10.0; Jvic = 6.5 | Unsubstituted azetidine ring |
C3-H (azetidine-3-carboxylate) | 4.1-4.3 | Jvic = 7.0 | Electron-withdrawing ester effect |
Benzyl CH2 | 5.1-5.3 | - | Attachment to carboxylate |
C3-H (3-fluoroazetidine) | 4.8-5.1 | 2JH-F = 48.0 | Geminal fluorine coupling [3] [6] |
This scaffold serves as a multifunctional template for rational drug design, leveraging its stereochemical versatility and synthetic tractability:
Binding affinity hierarchy: L-trans-ADC (Ki = 10 μM) > D-cis-ADC (Ki = 21 μM) > D-trans-ADC (Ki = 90 μM) > L-cis-ADC (Ki >100 μM) [4]
Targeted Protein Degradation: The hydrochloride salt serves as a crucial PROTAC linker component (alkyl chain-based):
Methyl azetidine-3-carboxylate hydrochloride (structurally analogous) is explicitly utilized in non-cleavable antibody-drug conjugates (ADCs) due to its stability in biological matrices
Antibiotic Development: Fluorinated derivatives like 3-benzyl-3-fluoroazetidine hydrochloride (CAS: 1884189-95-0) feature in advanced antibiotic patents:
Table 3: Pharmacological Profiling of Azetidine-2,3-dicarboxylic Acid Stereoisomers
Stereoisomer | NMDA Subtype Selectivity | Functional Activity | Binding Affinity (Ki, μM) |
---|---|---|---|
L-trans-ADC | NR2D > NR2B > NR2C > NR2A (9.4-fold) | Full agonist | 10 [4] |
D-cis-ADC | NR2D > NR2C | Partial agonist | 21 [4] |
D-trans-ADC | Weak NR2B/C/D activation | Weak agonist | 90 [4] |
L-cis-ADC | Minimal activation | Inactive | >100 [4] |
The synthetic versatility of benzyl azetidine-3-carboxylate hydrochloride is evidenced by its transformation into key intermediates:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0